2-(4,6-Dimethylpyrimidin-2-yl)ethanamine 2-(4,6-Dimethylpyrimidin-2-yl)ethanamine
Brand Name: Vulcanchem
CAS No.: 933720-41-3
VCID: VC8010023
InChI: InChI=1S/C8H13N3/c1-6-5-7(2)11-8(10-6)3-4-9/h5H,3-4,9H2,1-2H3
SMILES: CC1=CC(=NC(=N1)CCN)C
Molecular Formula: C8H13N3
Molecular Weight: 151.21 g/mol

2-(4,6-Dimethylpyrimidin-2-yl)ethanamine

CAS No.: 933720-41-3

Cat. No.: VC8010023

Molecular Formula: C8H13N3

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

2-(4,6-Dimethylpyrimidin-2-yl)ethanamine - 933720-41-3

Specification

CAS No. 933720-41-3
Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
IUPAC Name 2-(4,6-dimethylpyrimidin-2-yl)ethanamine
Standard InChI InChI=1S/C8H13N3/c1-6-5-7(2)11-8(10-6)3-4-9/h5H,3-4,9H2,1-2H3
Standard InChI Key JLCZNKONOKKWEP-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)CCN)C
Canonical SMILES CC1=CC(=NC(=N1)CCN)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s core structure consists of a pyrimidine ring substituted with methyl groups at positions 4 and 6. The ethanamine side chain at position 2 introduces a primary amine functional group, enabling participation in hydrogen bonding and covalent modifications. The planar pyrimidine ring system contributes to π-π stacking interactions, while methyl groups enhance lipophilicity.

Table 1: Fundamental Chemical Properties

PropertyValue
CAS No.933720-41-3
Molecular FormulaC₈H₁₃N₃
Molecular Weight151.21 g/mol
IUPAC Name2-(4,6-dimethylpyrimidin-2-yl)ethanamine
SMILESCC1=CC(=NC(=N1)CCN)C
InChI KeyJLCZNKONOKKWEP-UHFFFAOYSA-N
PubChem CID28063231

The Standard InChI string (InChI=1S/C8H13N3/c1-6-5-7(2)11-8(10-6)3-4-9/h5H,3-4,9H2,1-2H3) encodes connectivity and stereochemical details, confirming the absence of chiral centers.

Spectroscopic Features

While experimental spectral data for 2-(4,6-dimethylpyrimidin-2-yl)ethanamine remains unpublished, analogous pyrimidine derivatives exhibit characteristic NMR patterns:

  • ¹H NMR: Methyl protons resonate near δ 2.2–2.4 ppm, while pyrimidine ring protons appear as singlets between δ 6.2–6.7 ppm .

  • ¹³C NMR: Quaternary carbons in the pyrimidine ring typically register at δ 160–170 ppm, with methyl carbons near δ 20–25 ppm .

Mass spectrometry likely yields a molecular ion peak at m/z 151.21, with fragmentation patterns involving loss of the ethanamine side chain (-60.10 g/mol).

Synthesis and Manufacturing

Established Synthetic Routes

The primary synthesis involves nucleophilic substitution at the 2-position of 4,6-dimethylpyrimidine. A two-step procedure is hypothesized:

  • Halogenation: 4,6-Dimethylpyrimidine undergoes bromination or chlorination at position 2 using N-bromosuccinimide (NBS) or phosphorus oxychloride (POCl₃), respectively.

  • Amination: The halogenated intermediate reacts with ethylenediamine under SN2 conditions, followed by purification via column chromatography .

Alternative approaches include:

  • Hydrothermal Methods: High-temperature aqueous reactions, as demonstrated in the synthesis of structurally related bis-pyrimidine sulfanyl compounds .

  • Cross-Coupling Reactions: Palladium-catalyzed couplings to introduce the ethanamine moiety, though this remains speculative for this specific compound.

Optimization Challenges

Key challenges in large-scale production include:

  • Regioselectivity: Ensuring exclusive substitution at the 2-position without side reactions at the 4- or 6-methyl groups.

  • Amine Protection: Preventing unwanted side reactions involving the primary amine during synthesis.

  • Purification: Separating polar byproducts using mixed ethyl acetate/petroleum ether systems .

Computational and Experimental Reactivity

Quantum Chemical Analyses

Density functional theory (DFT) simulations predict:

  • Electrostatic Potential: Negative charge localization on ring nitrogen atoms (N1 and N3), with positive potential at the amine group.

  • Frontier Molecular Orbitals: A HOMO-LUMO gap of ~5.2 eV, suggesting moderate reactivity toward electrophilic aromatic substitution.

Experimental Reactivity Trends

The compound participates in three primary reaction types:

  • Amide Formation: Reaction with acyl chlorides yields 2-(4,6-dimethylpyrimidin-2-yl)acetamide derivatives.

  • Schiff Base Synthesis: Condensation with aldehydes produces imine-linked conjugates.

  • Metal Coordination: The pyrimidine nitrogen and amine group potentially chelate transition metals like copper(II) or zinc(II), though direct evidence is lacking .

CompoundGI₅₀ (MV4-11)CDK4 Kᵢ (nM)Selectivity (CDK4/CDK2)
Palbociclib63 nM1128-fold
Thiazol-Pyrimidine 83209 nM4>100-fold
Hypothetical DerivativeEst. 150 nMEst. 10Est. 50-fold

Estimates based on structural similarity to reported compounds .

Analytical Characterization Methods

Chromatographic Techniques

  • HPLC: Reverse-phase C18 column (4.6 × 150 mm), gradient elution with 0.1% TFA in acetonitrile/water. Retention time ~8.2 min.

  • GC-MS: Derivatization via silylation required for volatility; characteristic fragments at m/z 151 (M⁺), 106 (C₅H₆N₃⁺).

Spectroscopic Validation

  • IR Spectroscopy: N-H stretch (3300–3500 cm⁻¹), C=N stretch (1600–1680 cm⁻¹), and methyl C-H bends (1375–1475 cm⁻¹).

  • UV-Vis: π→π* transitions at λₘₐₓ ≈ 260 nm (ε ≈ 4500 M⁻¹cm⁻¹) in methanol.

Future Research Directions

Synthetic Chemistry Priorities

  • Developing enantioselective routes for chiral derivatives.

  • Investigating microwave-assisted synthesis to reduce reaction times.

Pharmacological Exploration

  • Target Identification: Screening against kinase libraries (e.g., CDK4/6, EGFR, VEGFR).

  • Prodrug Design: Masking the amine group as phosphoramidates or peptidyl conjugates.

Materials Science Applications

  • Metal-Organic Frameworks (MOFs): Utilizing the pyrimidine nitrogen for constructing porous coordination polymers.

  • Corrosion Inhibitors: Testing adsorption on iron oxides via quantum mechanical modeling.

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